molecular formula C11H14O B1293387 4'-Isopropylacetophenone CAS No. 645-13-6

4'-Isopropylacetophenone

Cat. No.: B1293387
CAS No.: 645-13-6
M. Wt: 162.23 g/mol
InChI Key: PDLCCNYKIIUWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It’s known that this compound is used as a perfuming agent and a flavoring agent , suggesting that it may interact with olfactory receptors and taste receptors.

Pharmacokinetics

It’s known that the compound is soluble in alcohol and insoluble in water , which could influence its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Isopropylacetophenone . For instance, its solubility characteristics suggest that it may be more effective in alcohol-based solutions. Its stability may also be affected by storage conditions, as it’s recommended to be stored below +30°C .

Biochemical Analysis

Biochemical Properties

4’-Isopropylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions often result in the hydroxylation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 4’-Isopropylacetophenone can act as a substrate for certain oxidoreductases, facilitating redox reactions within cells.

Cellular Effects

The effects of 4’-Isopropylacetophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function . In some cell types, 4’-Isopropylacetophenone has been shown to induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 4’-Isopropylacetophenone exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . These interactions can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Isopropylacetophenone have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 4’-Isopropylacetophenone can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These findings underscore the importance of controlling experimental conditions to ensure reproducibility.

Dosage Effects in Animal Models

The effects of 4’-Isopropylacetophenone vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

4’-Isopropylacetophenone is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that are more water-soluble and can be excreted via the kidneys . This metabolic process is crucial for the detoxification and elimination of 4’-Isopropylacetophenone from the body.

Transport and Distribution

Within cells and tissues, 4’-Isopropylacetophenone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of 4’-Isopropylacetophenone is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles . Post-translational modifications, such as phosphorylation, can also play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function.

Preparation Methods

4’-Isopropylacetophenone can be synthesized through several methods:

Chemical Reactions Analysis

4’-Isopropylacetophenone undergoes various chemical reactions, including:

Scientific Research Applications

4’-Isopropylacetophenone has several applications in scientific research:

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLCCNYKIIUWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052330
Record name 1-[4-(1-Methylethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a powerful spicy, woody, herbaceous odour
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

252.00 to 254.00 °C. @ 760.00 mm Hg
Record name 4'-Isopropylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.975
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

645-13-6
Record name 1-[4-(1-Methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Isopropylacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-[4-(1-methylethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[4-(1-Methylethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(1-methylethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-Isopropylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of isopropylbenzene (50 g) in carbon disulfide (250 mL) is treated with aluminum chloride (170 g), and the resulting mixture is cooled to 0° C. Acetyl chloride (33 g) is added at the rate of 1 mL/min, and the resulting mixture is stirred overnight. The mixture is poured into aq. HCl (2N, 400 mL), and the layers are separated. The aqueous phase is extracted with ethyl acetate, and the organic phases are combined, washed with brine, dried over Na2SO4, filtered and concentrated to afford the product, 4-isopropylacetophenone, as an oil (66 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Isopropylacetophenone
Reactant of Route 2
4'-Isopropylacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Isopropylacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Isopropylacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Isopropylacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Isopropylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.